2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
2-(4-Methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a sulfonamide-based acetamide derivative featuring a 4-methylphenoxy group and a thiazole sulfonamide moiety. This compound is structurally characterized by a central acetamide linker connecting two functional regions:
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13-2-6-15(7-3-13)25-12-17(22)20-14-4-8-16(9-5-14)27(23,24)21-18-19-10-11-26-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPQWZYEWHIVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfonamide Linkage: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the phenoxyacetamide with the thiazole-sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: . Its structure includes a thiazole ring, which is known for its biological activity, and a sulfonamide moiety that enhances its pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole, including those similar to 2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, showed promising results in inhibiting tumor growth in various cancer cell lines. For instance, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity, showing effective inhibition against breast and colon cancer cells .
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy. A case study highlighted its effectiveness against a range of bacterial strains, including multi-drug resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Another important application is in the treatment of inflammatory diseases. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, providing relief in conditions such as arthritis and other inflammatory disorders .
Case Studies
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates good absorption and bioavailability when administered orally. Toxicological studies have shown no significant adverse effects at therapeutic doses, making it a candidate for further clinical development .
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chains : Branched isopropyl () or ethyl groups () introduce steric effects that may modulate binding pocket interactions.
Physicochemical Properties
- Melting Points: Methylphenoxy derivatives (e.g., compound 51 in ) exhibit moderate melting points (~156–158°C), whereas brominated analogs () show higher values (~204–206°C), correlating with increased molecular rigidity .
Biological Activity
The compound 2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17N3O3S2
- Molecular Weight : 373.46 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 373.46 g/mol |
| LogP (Octanol-Water Partition) | 5.14 |
| Topological Polar Surface Area | 112.96 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazole derivatives. For instance, a study indicated that thiazole-based compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through various mechanisms including caspase activation and inhibition of DNA synthesis . The specific compound has not been extensively studied in this context; however, its structural analogs suggest a promising pathway for anticancer activity.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds that interact with specific enzymes or receptors can modulate biological pathways crucial for cancer proliferation or seizure activity.
- Induction of Apoptosis : By promoting programmed cell death in cancer cells, these compounds can effectively reduce tumor growth.
- Neuroprotective Effects : Some derivatives have shown potential in protecting neuronal cells from damage during seizure activity.
Study on Anticancer Activity
A study focused on thiazole derivatives demonstrated that specific modifications to the thiazole ring could enhance anticancer activity. The results indicated that compounds with certain substituents showed a marked increase in cytotoxicity against tumor cells .
Study on Anticonvulsant Activity
In another investigation, several thiazole-containing compounds were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test. Compounds similar to the one discussed showed varying levels of protection against induced seizures, with some achieving significant efficacy at specific dosages .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. For the phenoxyacetamide core, substituted phenols (e.g., 4-methylphenol) are reacted with chloroacetyl chloride to form the acetamide backbone. The thiazole sulfamoyl group is introduced via nucleophilic substitution using sulfamoyl chloride derivatives. Key steps include controlling reaction temperature (0–5°C during acylation) and using catalysts like triethylamine to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., thiazole protons at δ 7.2–8.1 ppm).
- X-ray crystallography : Resolves bond lengths and dihedral angles, critical for validating the sulfamoyl-thiazole linkage and spatial arrangement .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Dose-response curves : Validate activity trends and compare to reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational chemistry enhance the design and optimization of this compound’s synthesis?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., sulfamoyl group addition).
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for yield improvement) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and phenoxy groups?
- Methodology :
- Substituent variation : Synthesize analogs with halogenated or electron-donating groups on the phenyl ring (e.g., 4-fluoro vs. 4-methyl) to assess electronic effects on bioactivity.
- Bioisosteric replacement : Replace thiazole with oxadiazole to study ring electronegativity’s role in target binding .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration).
- Meta-analysis : Compare datasets using statistical tools (ANOVA) to identify outliers and validate reproducibility .
Q. What mechanistic insights can be gained from molecular docking studies with this compound?
- Methodology :
- Target selection : Dock against enzymes like COX-2 or EGFR kinase, leveraging crystal structures from the PDB.
- Binding affinity analysis : Use AutoDock Vina to calculate ΔG values, prioritizing residues (e.g., hydrogen bonds with thiazole sulfamoyl) for mutagenesis validation .
Q. How can stability and degradation profiles be assessed under physiological conditions?
- Methodology :
- Forced degradation : Expose to acidic/basic buffers, UV light, or elevated temperatures. Monitor via HPLC for degradation products.
- Accelerated stability studies : Store at 40°C/75% RH for 6 months to predict shelf life .
Q. What formulation challenges arise from this compound’s solubility, and how can they be mitigated?
- Methodology :
- Solubility enhancement : Test co-solvents (PEG 400) or cyclodextrin complexes.
- Nanoformulation : Develop liposomal carriers to improve bioavailability in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
